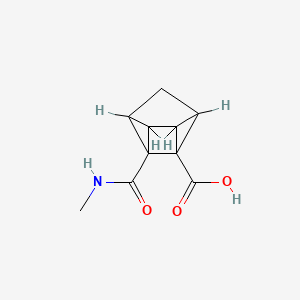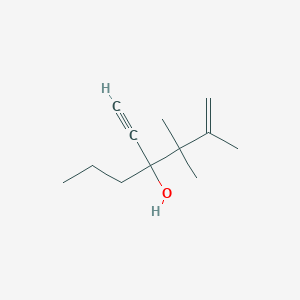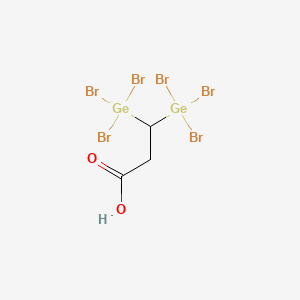
3,3-Bis(tribromogermyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(tribromogermyl)propanoic acid is an organogermanium compound characterized by the presence of two tribromogermyl groups attached to a propanoic acid backbone
Vorbereitungsmethoden
The synthesis of 3,3-Bis(tribromogermyl)propanoic acid typically involves the reaction of germanium tetrachloride with a suitable organic precursor under controlled conditions. The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the substitution of chlorine atoms with tribromogermyl groups. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
3,3-Bis(tribromogermyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding germanium oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(tribromogermyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a subject of study in the development of new biomaterials and bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3,3-Bis(tribromogermyl)propanoic acid involves the interaction of its germanium atoms with various molecular targets. The tribromogermyl groups can form coordination complexes with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through pathways involving the formation of germanium-oxygen or germanium-carbon bonds, which can alter the chemical and physical properties of the target molecules .
Vergleich Mit ähnlichen Verbindungen
3,3-Bis(tribromogermyl)propanoic acid can be compared with other similar compounds, such as:
3,3-Bis(trimethylgermyl)propanoic acid: This compound has trimethylgermyl groups instead of tribromogermyl groups, resulting in different reactivity and applications.
3,3-Bis(trichlorogermyl)propanoic acid: The presence of trichlorogermyl groups makes this compound more reactive towards nucleophilic substitution reactions compared to its tribromogermyl counterpart.
3,3-Bis(trifluorogermyl)propanoic acid: The trifluorogermyl groups impart unique electronic properties to the compound, making it useful in specific applications.
Eigenschaften
CAS-Nummer |
92567-99-2 |
|---|---|
Molekularformel |
C3H4Br6Ge2O2 |
Molekulargewicht |
696.7 g/mol |
IUPAC-Name |
3,3-bis(tribromogermyl)propanoic acid |
InChI |
InChI=1S/C3H4Br6Ge2O2/c4-10(5,6)2(1-3(12)13)11(7,8)9/h2H,1H2,(H,12,13) |
InChI-Schlüssel |
ZHXKSUFATYJVHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([Ge](Br)(Br)Br)[Ge](Br)(Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


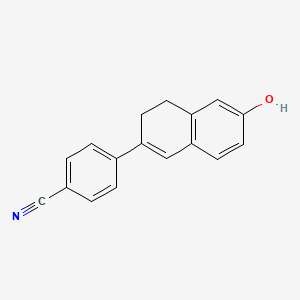
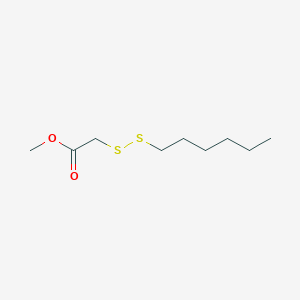
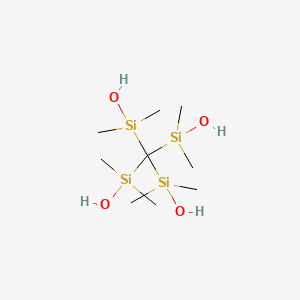
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
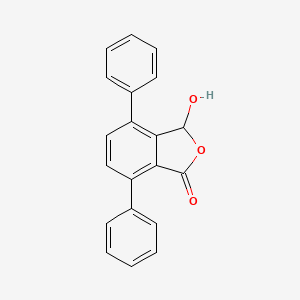
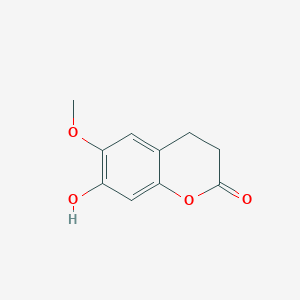
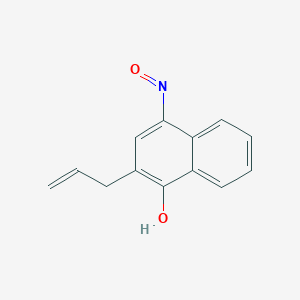
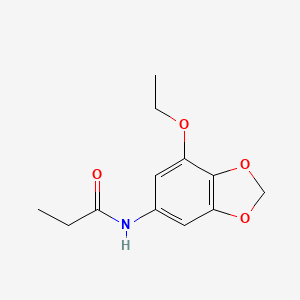
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
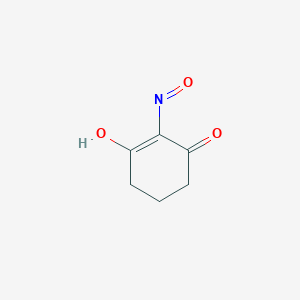
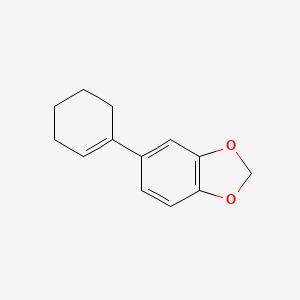
![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)
